5-Nitrophthalazine

Overview

Description

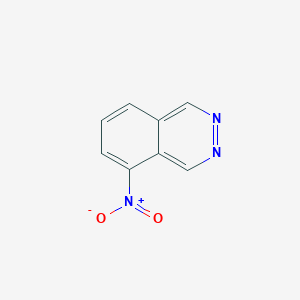

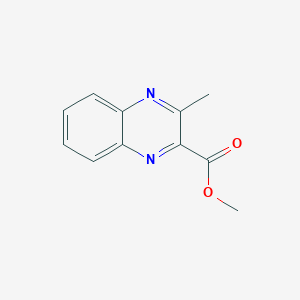

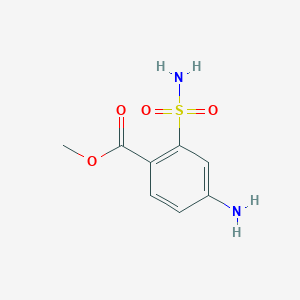

5-Nitrophthalazine is a chemical compound with the CAS Number: 89898-86-2 . It has a molecular weight of 175.15 and is typically stored in a dry environment at 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of 5-Nitrophthalazine involves various chemical reactions . For instance, one method involves the reduction of 5-nitrophthalazine to amino-phthalazine, which is then converted to amide upon 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)-mediated coupling with 2-picolinic acid .Molecular Structure Analysis

The linear formula of 5-Nitrophthalazine is C8H5N3O2 . The InChI code is 1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H .Chemical Reactions Analysis

5-Nitrophthalazine is involved in various chemical reactions. For example, it can be reduced to amino-phthalazine and then converted to amide . Aldehyde oxidase (AOX) is a metabolic enzyme that catalyzes the oxidation of aldehyde and aza-aromatic compounds and the hydrolysis of amides .Physical And Chemical Properties Analysis

5-Nitrophthalazine is a solid substance . It is stored in a dry environment at 2-8°C .Scientific Research Applications

High Nitrogen Energetic Compounds

5-Nitrophthalazine has been explored for its potential in creating high nitrogen energetic compounds. These compounds are of interest due to their good oxygen balance and potential applications in propellants and explosives . The synthesis and characterization of such compounds can lead to advancements in materials with high energy density for various industrial and military applications.

Medicinal Chemistry

Nitrogen-containing heterocycles, like 5-Nitrophthalazine, are integral to medicinal chemistry. They form the backbone of many pharmaceuticals and are known for their diverse physiological properties . Research in this area focuses on the development of new drugs with improved efficacy and reduced side effects, leveraging the unique chemical structure of 5-Nitrophthalazine.

Organic Synthesis

In organic synthesis, 5-Nitrophthalazine can be utilized as a building block for complex molecules. Its reactivity and structural features make it a valuable intermediate in the synthesis of various organic compounds. The development of new synthetic routes using 5-Nitrophthalazine can enhance the efficiency and yield of desired products .

Pharmaceuticals

The role of 5-Nitrophthalazine in pharmaceuticals is significant, particularly in the design of drugs targeting serotonin receptors. As research continues to explore the molecular pharmacology of such receptors, 5-Nitrophthalazine derivatives could play a role in the development of new therapeutic agents for mood and anxiety disorders .

Agrochemicals

5-Nitrophthalazine may find applications in the development of agrochemicals, particularly in the context of sustainable agriculture. Its derivatives could be used to create more efficient and environmentally friendly pesticides or fertilizers, contributing to safer and more sustainable farming practices .

Dye Production

In the field of dye production, 5-Nitrophthalazine could be investigated for its potential use in creating new dyes. Its chemical structure might offer unique color properties or improved fastness, which are desirable in textile and other industries requiring colorants .

Mechanism of Action

Safety and Hazards

5-Nitrophthalazine is classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

5-nitrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWASGBYNFZVASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455354 | |

| Record name | 5-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89898-86-2 | |

| Record name | 5-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key synthetic route to 1-substituted 5-nitrophthalazines?

A1: A new method for preparing 1-substituted 5-nitrophthalazines involves the photolysis of o-nitrobenzaldehyde N-acylhydrazones. [, , ] This reaction offers a direct route to these compounds, which are valuable intermediates in organic synthesis.

Q2: Are there alternative pathways in the photolysis of o-nitrobenzaldehyde N-acylhydrazones?

A2: Interestingly, the photolysis of o-nitrobenzaldehyde N-acylhydrazones doesn't exclusively yield 5-nitrophthalazines. Depending on the specific N-acylhydrazone used, benzyne can also be generated as a major or minor product. [, , ] This highlights the complexity of this photochemical reaction and the potential for controlling product formation through substrate modification.

Q3: What is the significance of benzyne formation in this context?

A3: Benzyne is a highly reactive intermediate, and its generation during the photolysis of certain o-nitrobenzaldehyde N-acylhydrazones suggests the involvement of an o-(N-acetyl-N-alkyltriazeno)benzoic acid intermediate. [] This provides insight into the reaction mechanism and suggests potential strategies for manipulating the reaction pathway towards desired products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)